CGS35066

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

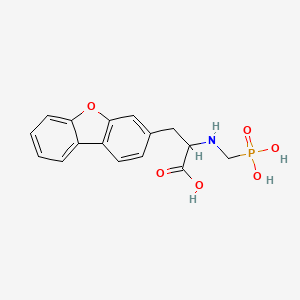

IUPAC Name |

3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVAUSVWLATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Impact of CGS35066 on Endothelial Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS35066 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the vasoconstrictor and mitogen, Endothelin-1 (ET-1). While direct experimental data on the effects of this compound on endothelial cell proliferation is not extensively documented in publicly available literature, its mechanism of action as an ECE-1 inhibitor allows for a strong hypothesis regarding its anti-proliferative potential. This technical guide consolidates the known properties of this compound, the established role of the ECE-1/ET-1 axis in endothelial cell biology, and provides detailed experimental protocols and conceptual frameworks to investigate its effects. By inhibiting ECE-1, this compound is anticipated to reduce the production of ET-1, thereby attenuating a critical signaling pathway that promotes endothelial cell proliferation and angiogenesis.

Introduction to this compound

This compound is a synthetic aminophosphonate that demonstrates high potency and selectivity as an inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2] ECE-1 is a membrane-bound metalloprotease responsible for the proteolytic conversion of the inactive precursor, big Endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, Endothelin-1 (ET-1).[3] The primary therapeutic interest in this compound has historically been in the cardiovascular field due to its ability to block the potent vasoconstrictive effects of ET-1.

Quantitative Data on this compound

The following table summarizes the in vitro inhibitory activity of this compound against human ECE-1 and rat neutral endopeptidase 24.11 (NEP).

| Target Enzyme | Species | IC50 Value | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 ± 0.9 nM | [1] |

| Neutral Endopeptidase 24.11 (NEP) | Rat Kidney | 2.3 ± 0.03 µM | [1] |

The Role of the ECE-1/ET-1 Axis in Endothelial Cell Proliferation

Endothelin-1 is a well-established mitogen for various cell types, including endothelial cells.[4] It plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, by stimulating endothelial cell proliferation, migration, and invasion.[5] ET-1 exerts its effects on endothelial cells primarily through the G-protein coupled Endothelin B receptor (ETB-R).[5][6]

Activation of the ETB receptor on endothelial cells by ET-1 initiates downstream signaling cascades that promote cell growth and division. Key pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[5] Furthermore, ET-1 can also stimulate the production of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), creating a positive feedback loop that enhances angiogenesis.[4]

Given that this compound inhibits the production of mature ET-1, it is hypothesized that it will indirectly inhibit endothelial cell proliferation by reducing the activation of these pro-proliferative signaling pathways.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may inhibit endothelial cell proliferation.

References

- 1. revvity.com [revvity.com]

- 2. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacological Profile of CGS35066: A Potent and Selective Endothelin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacological properties of CGS35066, a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the endothelin system. This guide synthesizes available data on the in vivo efficacy of this compound, details the experimental methodologies used in its evaluation, and illustrates the key signaling pathways involved.

Core Pharmacological Properties of this compound

This compound is an aminophosphonate-based compound that has demonstrated significant potency and selectivity as an inhibitor of ECE-1. ECE-1 is a critical enzyme in the endothelin pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting this conversion, this compound effectively reduces the levels of active ET-1, thereby mitigating its physiological effects.

Quantitative In Vivo Efficacy

The primary in vivo pharmacological effect of this compound is the dose-dependent inhibition of the pressor response induced by intravenous administration of big ET-1 in conscious rats. The following table summarizes the key quantitative data from these studies.

| Parameter | Vehicle Control | This compound (0.3 mg/kg i.v.) | This compound (1.0 mg/kg i.v.) | This compound (3.0 mg/kg i.v.) | This compound (10.0 mg/kg i.v.) |

| Inhibition of big ET-1 Pressor Response (30 min post-dose) | 0% | 61 ± 7% | 78 ± 4% | 93 ± 4% | 98 ± 2% |

| Inhibition of big ET-1 Pressor Response (120 min post-dose) | 0% | 29 ± 7% | 63 ± 5% | 63 ± 5% | 84 ± 10% |

Data presented as mean ± SEM.

In Vitro Inhibitory Activity

For comparative purposes, the in vitro inhibitory concentrations (IC50) of this compound against human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP) are provided in the table below. The data highlights the selectivity of this compound for ECE-1 over NEP.

| Enzyme | IC50 Value |

| Human ECE-1 | 22 ± 0.9 nM |

| Rat Kidney NEP | 2.3 ± 0.03 µM |

Experimental Protocols

The following sections provide a detailed methodology for the key in vivo experiments conducted to characterize the pharmacological properties of this compound.

Animal Model and Surgical Preparation

Animal Model:

-

Male Sprague-Dawley rats are typically used for these studies.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Surgical Catheterization:

-

Rats are anesthetized using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Aseptic surgical techniques are employed throughout the procedure.

-

For intravenous drug administration, a catheter is implanted into the jugular vein.

-

For direct blood pressure monitoring, a second catheter is implanted into the carotid or femoral artery.

-

The catheters are exteriorized at the back of the neck and protected by a tether system to allow for drug administration and blood pressure recording in conscious, freely moving animals.

-

Animals are allowed a recovery period of at least 48 hours post-surgery before the commencement of experiments. During this period, catheter patency is maintained by flushing with heparinized saline.

Big Endothelin-1 Induced Pressor Response Assay

Drug Preparation and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

Big endothelin-1 is reconstituted in sterile saline to the desired concentration.

-

This compound or its vehicle is administered intravenously via the jugular vein catheter.

-

Following a predetermined pretreatment time (e.g., 30 or 120 minutes), a bolus of big endothelin-1 (typically 0.3 nmol/kg) is administered intravenously.

Blood Pressure Measurement and Data Analysis:

-

The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.

-

Baseline MAP is established before the administration of big ET-1.

-

The pressor response is quantified as the peak increase in MAP from baseline following big ET-1 administration.

-

The percentage inhibition of the pressor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the endothelin signaling pathway and the experimental workflow for evaluating ECE inhibitors.

Caption: Endothelin-1 synthesis and the inhibitory action of this compound.

Caption: Workflow for in vivo evaluation of this compound.

CGS35066: A Potent and Selective Inhibitor of Endothelin-1 Production - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis and the pathophysiology of several cardiovascular diseases. The production of mature ET-1 is dependent on the enzymatic cleavage of its precursor, big endothelin-1 (big ET-1), by endothelin-converting enzyme-1 (ECE-1). CGS35066 is a novel, potent, and selective aminophosphonate inhibitor of ECE-1. This technical guide provides an in-depth overview of the impact of this compound on ET-1 production, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the activity of endothelin-converting enzyme-1 (ECE-1). ECE-1 is a metalloprotease that is the final and rate-limiting step in the biosynthesis of the potent vasoconstrictor, endothelin-1. By binding to the active site of ECE-1, this compound prevents the conversion of the inactive precursor, big ET-1, into the biologically active ET-1. This leads to a reduction in the levels of mature ET-1, thereby mitigating its downstream physiological effects, such as vasoconstriction and increases in blood pressure.

Signaling Pathway of Endothelin-1 Production and Inhibition by this compound

The production of endothelin-1 is a multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. The resulting peptide is processed to proendothelin-1 and then cleaved by furin-like proprotein convertases to yield big endothelin-1. The final and crucial step is the conversion of big ET-1 to ET-1 by ECE-1, which is effectively blocked by this compound.

The Double-Edged Sword: ECE-1 Inhibition by CGS35066 in Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease with a multifaceted role in the central nervous system. Its ability to process bioactive peptides, including the potent vasoconstrictor endothelin-1 and the Alzheimer's disease-associated amyloid-beta (Aβ) peptide, places it at a critical juncture in neurological health and disease. The potent and selective inhibitor, CGS35066, has emerged as a crucial pharmacological tool to dissect the intricate functions of ECE-1. This technical guide provides an in-depth analysis of the role of ECE-1 inhibition by this compound in the context of neurological disorders, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Data: Potency, Selectivity, and In Vivo Efficacy

This compound is a potent inhibitor of ECE-1, demonstrating significant selectivity over other related enzymes, such as neprilysin (NEP), another important Aβ-degrading enzyme. This selectivity is crucial for elucidating the specific roles of ECE-1.

| Compound | Target | IC50 | Reference |

| This compound | Human ECE-1 | 22 nM | [1][2][3][4][5][6] |

| Rat Kidney NEP | 2.3 µM (2300 nM) | [1][2][3][4][6] | |

| CGS26303 (precursor) | Human ECE-1 | 410 nM | [1] |

| NEP | 1 nM | [1] |

In Vivo Efficacy of this compound in a Rat Model:

The in vivo activity of this compound was evaluated by its ability to inhibit the pressor response induced by big endothelin-1 (big ET-1), the precursor of ET-1.

| Dose (i.v.) | Time Post-Treatment | Inhibition of Big ET-1 Induced Pressor Response | Reference |

| 10 mg/kg | 90 min | 84% | [1] |

| 0.3 mg/kg | 30 min | 61 ± 7% | [3] |

| 1.0 mg/kg | 30 min | 78 ± 4% | [3] |

| 3.0 mg/kg | 30 min | 93 ± 4% | [3] |

| 10.0 mg/kg | 30 min | 98 ± 2% | [3] |

| 0.3 mg/kg | 120 min | 29 ± 7% | [3] |

| 1.0 mg/kg | 120 min | 63 ± 5% | [3] |

| 3.0 mg/kg | 120 min | 63 ± 5% | [3] |

| 10.0 mg/kg | 120 min | 84 ± 10% | [3] |

Effect of this compound on Amyloid-Beta (Aβ) Levels in Cell Culture:

Pharmacological inhibition of ECE-1 by this compound has been shown to specifically increase the levels of Aβ34, suggesting a role for ECE-1 in its degradation.[7][8]

| Cell Type | This compound Concentration | Change in Aβ34 Levels | Reference |

| SH-SY5Y-BACE1 | 10⁻⁶ M | ~90% increase | [8] |

| SH-SY5Y-BACE1 | 10⁻⁵ M | ~224% increase | [8] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ECE-1 and NEP.

Methodology:

-

Enzyme Source: Recombinant human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP) are used.

-

Substrate: A fluorogenic peptide substrate specific for each enzyme is utilized.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, substrate, and varying concentrations of this compound are incubated in an appropriate assay buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The fluorescence generated by the cleavage of the substrate is measured using a fluorometer.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Big Endothelin-1 Induced Pressor Response in Rats

Objective: To assess the in vivo efficacy and duration of action of this compound.

Methodology:

-

Animal Model: Conscious, catheterized Sprague-Dawley rats are used.

-

Catheterization: Catheters are implanted in a carotid artery for blood pressure measurement and a jugular vein for compound administration.

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.) at various doses.

-

Challenge: At specific time points after drug administration (e.g., 30, 90, 120 minutes), a bolus of big ET-1 is injected i.v. to induce a pressor (hypertensive) response.

-

Measurement: Mean arterial pressure (MAP) is continuously monitored.

-

Data Analysis: The area under the curve (AUC) of the MAP response to big ET-1 is calculated. The percentage of inhibition of the pressor response by this compound is determined by comparing the AUC in treated animals to that in vehicle-treated controls.[3]

Cell-Based Amyloid-Beta Degradation Assay

Objective: To investigate the effect of ECE-1 inhibition by this compound on Aβ levels in neuronal and pericyte cell cultures.

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) overexpressing BACE1 (to increase Aβ production), primary human brain vascular pericytes (HBVP), or primary rat cortical neurons are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for a specified duration.

-

Sample Collection: The cell culture supernatant is collected.

-

Aβ Quantification: The levels of different Aβ species (e.g., Aβ34, Aβ40, Aβ42) in the supernatant are quantified using sensitive immunoassays, such as Meso Scale Discovery (MSD) assays.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to confirm that the treatment does not alter the protein levels of ECE-1, amyloid precursor protein (APP), or BACE1.[8]

-

Data Analysis: The percentage change in Aβ levels in treated cells is calculated relative to vehicle-treated controls.[8]

Signaling Pathways and Logical Relationships

The role of ECE-1 in neurological disorders, particularly Alzheimer's disease, is complex. While its primary function is the conversion of big ET-1 to the potent vasoconstrictor ET-1, it also plays a significant role in the degradation of amyloid-beta peptides. Inhibition of ECE-1 by this compound can therefore have both potentially beneficial and detrimental effects.

This diagram illustrates the dual role of ECE-1 in both the endothelin pathway and amyloid-beta metabolism. This compound acts as a potent inhibitor of ECE-1, thereby blocking the conversion of big ET-1 to ET-1 and, consequently, its downstream effects. Simultaneously, this inhibition prevents the degradation of specific Aβ isoforms, such as Aβ34, leading to their accumulation.

This workflow outlines the key steps in a cell-based experiment to determine the impact of this compound on amyloid-beta levels. It begins with the treatment of relevant cell lines, followed by the collection of supernatant and cell lysates for quantitative analysis of Aβ species and protein expression, respectively.

Conclusion and Future Directions

The inhibition of ECE-1 by this compound presents a complex scenario in the context of neurological disorders. On one hand, by reducing the levels of the potent vasoconstrictor ET-1, it could offer therapeutic benefits in conditions where cerebrovascular dysfunction is implicated. On the other hand, its inhibition of Aβ degradation, specifically Aβ34, raises concerns about its potential to exacerbate amyloid pathology in Alzheimer's disease.

Further research is imperative to fully understand the downstream consequences of ECE-1 inhibition in the brain. Key areas for future investigation include:

-

The specific role of Aβ34: The biological activity and pathological significance of this particular Aβ isoform are not yet fully elucidated. Understanding its contribution to neurotoxicity and plaque formation is critical.

-

Long-term effects of ECE-1 inhibition: Chronic in vivo studies are needed to assess the long-term impact of this compound on amyloid deposition, neuroinflammation, and cognitive function in animal models of Alzheimer's disease.

-

Isoform-specific inhibition: ECE-1 exists in multiple isoforms with distinct subcellular localizations. Developing inhibitors with greater specificity for particular isoforms could allow for more targeted therapeutic interventions.

References

- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

Methodological & Application

Application Note: Protocols for Determining the Cell Permeability of CGS35066 in Human Umbilical Vein Endothelial Cells (HUVEC)

Audience: Researchers, scientists, and drug development professionals.

Introduction CGS35066 is identified as a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1)[1][2][3]. Given the critical role of the vascular endothelium in regulating substance transport between blood and tissues, understanding the permeability of potential therapeutic compounds like this compound in endothelial cells is paramount. Human Umbilical Vein Endothelial Cells (HUVEC) are a widely used and accepted in vitro model for studying endothelial barrier function and permeability[4][5][6].

This document provides detailed protocols for assessing two distinct aspects of this compound permeability in HUVEC cells:

-

Paracellular Permeability: To determine the effect of this compound on the integrity of the HUVEC monolayer barrier.

-

Transcellular Permeability: To quantify the direct uptake of this compound into HUVEC cells.

Background: Mechanism of Action

This compound exerts its effect by inhibiting ECE-1, which is responsible for converting the precursor big endothelin-1 (big ET-1) into the biologically active ET-1[2][3]. ET-1 is a powerful vasoconstrictor and is involved in the proliferation of smooth muscle cells[7]. By blocking ECE-1, this compound reduces the levels of ET-1, which may have downstream effects on endothelial barrier function. The signaling pathway is illustrated below.

Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.

Experimental Design and Workflow

To fully characterize the permeability of this compound, a two-pronged approach is recommended. First, a Transwell assay is used to measure the compound's effect on the paracellular barrier. Second, a cellular uptake assay is performed to quantify the amount of compound entering the cells.

Caption: Overall workflow for assessing paracellular and transcellular permeability.

Protocol 1: Paracellular Permeability (Transwell Assay)

This protocol measures the passage of a fluorescent tracer, FITC-dextran, across a HUVEC monolayer to assess barrier integrity after treatment with this compound[8][9]. An increase or decrease in the flux of FITC-dextran indicates a change in paracellular permeability.

Materials:

-

HUVEC cells (passage 3-6)

-

Endothelial Cell Growth Medium (e.g., M199 with supplements)[10]

-

24-well Transwell inserts (e.g., 0.4 µm pore size, collagen-coated)

-

FITC-dextran (40 kDa)[9]

-

This compound stock solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader (485 nm excitation / 520 nm emission)

-

Known permeability inducers (e.g., TNF-α, Thrombin) as positive controls[4][8]

Methodology:

-

Cell Seeding: Seed HUVECs onto the collagen-coated Transwell inserts at a high density (e.g., 100,000 cells/insert)[8]. Culture for 72 hours or until a confluent monolayer is formed. Monolayer integrity can be monitored by measuring transendothelial electrical resistance (TEER)[11].

-

Compound Treatment:

-

Carefully replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh, serum-free medium.

-

Add this compound at various concentrations to the apical chamber. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL TNF-α)[8].

-

Incubate for a predetermined time (e.g., 4 to 24 hours)[8][11].

-

-

Permeability Measurement:

-

After the treatment incubation, add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL[9].

-

Incubate for 1-4 hours at 37°C.

-

Collect samples from the basolateral chamber at different time points.

-

Measure the fluorescence intensity of the basolateral samples using a plate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of FITC-dextran.

-

Calculate the concentration of FITC-dextran that has passed into the basolateral chamber.

-

Express permeability as a percentage or fold change relative to the vehicle control.

-

Protocol 2: Transcellular Permeability (Cellular Uptake Assay)

This protocol quantifies the amount of this compound that is transported into HUVEC cells. As this compound is not intrinsically fluorescent, quantification of the parent compound from cell lysates via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Materials:

-

HUVEC cells (passage 3-6)

-

Endothelial Cell Growth Medium

-

24-well tissue culture plates (gelatin-coated)[10]

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Seed HUVECs into 24-well plates and grow until near confluence[12][13].

-

Compound Incubation:

-

Aspirate the growth medium and wash the cells once with pre-warmed HBSS.

-

Add fresh medium containing the desired concentration of this compound to each well.

-

Incubate for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.

-

-

Cell Washing and Lysis:

-

To terminate the uptake, rapidly aspirate the compound-containing medium.

-

Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound[12][13].

-

Add a suitable volume of cell lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

-

Quantification:

-

Determine the total protein concentration in a small aliquot of the lysate using a BCA assay. This will be used for normalization[13].

-

Process the remaining lysate (e.g., protein precipitation with acetonitrile) to extract this compound.

-

Analyze the extracted samples via a validated LC-MS/MS method to quantify the concentration of this compound.

-

-

Data Analysis:

-

Calculate the amount of this compound per well.

-

Normalize the amount of this compound to the total protein content of the lysate.

-

Express the results as ng or pmol of this compound per mg of total cell protein.

-

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different conditions.

Table 1: Effect of this compound on HUVEC Monolayer Permeability

| Treatment Group | Concentration | FITC-Dextran Flux (RFU/hr) | Permeability (% of Control) |

|---|---|---|---|

| Vehicle Control | 0.1% DMSO | 150 ± 12 | 100% |

| This compound | 1 µM | 135 ± 10 | 90% |

| This compound | 10 µM | 115 ± 9 | 77% |

| This compound | 50 µM | 95 ± 8 | 63% |

| Positive Control | 100 ng/mL TNF-α | 450 ± 25 | 300% |

Data are presented as mean ± standard deviation (n=3).

Table 2: Cellular Uptake of this compound in HUVEC Cells

| Incubation Time | This compound Concentration | Intracellular this compound (pmol/mg protein) |

|---|---|---|

| 15 min | 10 µM | 5.2 ± 0.4 |

| 30 min | 10 µM | 12.1 ± 1.1 |

| 60 min | 10 µM | 25.8 ± 2.3 |

| 120 min | 10 µM | 35.5 ± 3.1 |

Data are presented as mean ± standard deviation (n=3).

Interpretation of Results

-

Paracellular Permeability: The data in Table 1 would suggest that this compound enhances the endothelial barrier function in a dose-dependent manner, as indicated by the reduced flux of FITC-dextran compared to the vehicle control. This is in contrast to the positive control TNF-α, which disrupts the barrier and increases permeability[8].

-

Transcellular Permeability: The results in Table 2 indicate that this compound is taken up by HUVEC cells in a time-dependent manner. This confirms that the compound can cross the cell membrane and accumulate intracellularly, which is essential for engaging with its intracellular target, ECE-1.

By combining these two protocols, researchers can build a comprehensive profile of this compound's interaction with the endothelial barrier, providing crucial information for its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajol.info [ajol.info]

- 7. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]

- 11. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. yjcorp.co.kr [yjcorp.co.kr]

Preparation of CGS35066 Stock Solution for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a CGS35066 stock solution intended for in vivo studies, particularly for intravenous administration in rodent models. This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the endothelin signaling pathway.[1][2][3] Proper preparation of this compound solution is critical for ensuring its solubility, stability, and bioavailability in preclinical research, thereby yielding reliable and reproducible experimental outcomes. This protocol outlines the necessary materials, a step-by-step procedure for solubilization and dilution, and important considerations for administration.

Introduction to this compound

This compound is an aminophosphonate-based inhibitor that demonstrates high potency and selectivity for ECE-1.[1][2] It has been shown to effectively block the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).[2][4] In vitro studies have established its IC50 values at 22 nM for human ECE-1 and 2.3 µM for neutral endopeptidase 24.11 (NEP).[1][2] In vivo studies in rats have demonstrated its efficacy in blocking the pressor response induced by big ET-1 when administered intravenously at doses ranging from 0.3 to 10.0 mg/kg.[2] Given its acidic nature, arising from the presence of phosphonic and carboxylic acid groups, this compound requires a specific preparation method to ensure complete dissolution for parenteral administration.

Mechanism of Action: ECE-1 Inhibition

Endothelin-converting enzyme-1 (ECE-1) is a metalloprotease that plays a crucial role in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). This compound selectively inhibits ECE-1, thereby preventing the cleavage of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active ET-1. This inhibition leads to a reduction in the physiological effects mediated by ET-1, such as vasoconstriction and cell proliferation.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Activity Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 349.28 g/mol | [3] |

| Molecular Formula | C16H16NO6P | [3] |

| IC50 (human ECE-1) | 22 nM | [1][2] |

| IC50 (rat kidney NEP) | 2.3 µM | [1][2] |

| Solubility | Soluble to 100 mM in 1eq. NaOH | [3] |

Table 2: Recommended Dosing for In Vivo Studies in Rats

| Parameter | Value | Reference |

| Route of Administration | Intravenous (i.v.) | [2] |

| Effective Dose Range | 0.3 - 10.0 mg/kg | [2] |

| Vehicle (suggested) | Sterile Saline (0.9% NaCl), pH adjusted to ~7.4 | General Practice |

Experimental Protocols

This section details the protocol for preparing a this compound stock solution suitable for intravenous administration in rats.

Materials and Equipment

-

This compound powder

-

Sterile, pyrogen-free water for injection

-

0.1 M Sodium Hydroxide (NaOH), sterile

-

0.1 M Hydrochloric Acid (HCl), sterile (for pH adjustment)

-

Sterile 0.9% Sodium Chloride (Saline) solution

-

Sterile, pyrogen-free vials

-

Calibrated micropipettes and sterile tips

-

pH meter with a micro-probe

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Preparation of a 10 mg/mL this compound Stock Solution

This protocol is for the preparation of a 10 mg/mL stock solution, which can be further diluted to the desired final concentration for injection.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Initial Solubilization:

-

Add a small volume of 0.1 M NaOH to the vial containing the this compound powder. The volume of NaOH should be just enough to form a clear solution. Based on the solubility data of 100 mM in 1eq. NaOH, for 10 mg of this compound (molecular weight 349.28), this corresponds to approximately 286 µL of 0.1 M NaOH.

-

Gently vortex the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

-

-

Dilution with Saline:

-

Once the this compound is fully dissolved in NaOH, add sterile 0.9% saline to bring the solution to near the final desired volume. For a 1 mL final volume, add approximately 700 µL of saline.

-

-

pH Adjustment:

-

Measure the pH of the solution using a calibrated pH meter with a micro-probe. The pH will likely be alkaline due to the addition of NaOH.

-

Carefully adjust the pH to a physiologically acceptable range of 7.0-7.4 by adding small increments of sterile 0.1 M HCl. Mix the solution thoroughly after each addition and re-measure the pH.

-

-

Final Volume Adjustment:

-

Once the pH is within the target range, add sterile 0.9% saline to reach the final desired volume (e.g., 1 mL).

-

-

Sterile Filtration:

-

Draw the final solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile, pyrogen-free vial. This step is crucial to ensure the sterility of the final product for intravenous administration.

-

-

Storage:

-

Store the prepared stock solution at 2-8°C for short-term use (e.g., up to one week). For longer-term storage, it is recommended to prepare fresh solutions. The stability of extemporaneously prepared solutions can vary, and it is best practice to use them promptly.

-

Preparation of Working Solution for Injection

The 10 mg/mL stock solution can be diluted with sterile 0.9% saline to the final desired concentration for injection. For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile 0.9% saline.

Important Considerations

-

Aseptic Technique: It is imperative to use sterile techniques throughout the preparation process to prevent microbial contamination of the final solution.

-

pH: The pH of the final injectable solution should be close to physiological pH (7.0-7.4) to avoid irritation and potential precipitation upon injection into the bloodstream.

-

Tonicity: Using 0.9% saline as the primary diluent helps to ensure that the final solution is approximately isotonic.

-

Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or discoloration. Do not use if any particulates are observed.

-

Stability: As with most extemporaneously prepared solutions, it is recommended to prepare fresh solutions for each experiment to ensure potency and avoid degradation. If short-term storage is necessary, keep the solution refrigerated and protected from light.

Conclusion

The protocol described in this application note provides a reliable method for preparing this compound stock solutions for in vivo research. By carefully following these steps, researchers can prepare a soluble, sterile, and physiologically compatible solution of this potent ECE-1 inhibitor, which is essential for obtaining accurate and reproducible results in preclinical studies investigating the role of the endothelin system in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. publications.ashp.org [publications.ashp.org]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Notes and Protocols for CGS35066 Administration in a Rat Model of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the endothelin signaling pathway. ECE-1 is responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) to the highly potent vasoconstrictor, endothelin-1 (ET-1).[1][2] By inhibiting ECE-1, this compound effectively reduces the levels of ET-1, leading to vasodilation and a subsequent decrease in blood pressure. These characteristics make this compound a valuable pharmacological tool for investigating the role of the endothelin system in hypertension and for the preclinical evaluation of potential antihypertensive therapies.

This document provides detailed application notes and protocols for the administration of this compound in a rat model of hypertension, specifically focusing on intravenous administration in conscious, normotensive rats challenged with big ET-1 and considerations for use in the spontaneously hypertensive rat (SHR) model.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Source Organism |

| Human ECE-1 | 22 ± 0.9 nM | Human |

| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM | Rat |

| Table 1: In vitro inhibitory potency of this compound against human ECE-1 and rat NEP. Data indicates over 100-fold selectivity for ECE-1 over NEP.[1] |

In Vivo Efficacy of this compound in Conscious Rats (Big ET-1 Challenge Model)

| This compound Dose (i.v.) | Inhibition of Big ET-1 Induced Pressor Response (30 min post-dose) | Inhibition of Big ET-1 Induced Pressor Response (120 min post-dose) |

| 0.3 mg/kg | 61 ± 7% | 29 ± 7% |

| 1.0 mg/kg | 78 ± 4% | 63 ± 5% |

| 3.0 mg/kg | 93 ± 4% | 63 ± 5% |

| 10.0 mg/kg | 98 ± 2% | 84 ± 10% |

| Table 2: Dose-dependent inhibition of the pressor response to intravenous big ET-1 (0.3 nmol/kg) by this compound in conscious, catheterized Sprague-Dawley rats.[1] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of ECE-1, which disrupts a critical step in the endothelin signaling pathway. This pathway plays a significant role in blood pressure regulation.

Experimental Protocols

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used inbred rat strain that serves as a genetic model for essential hypertension in humans.[3]

-

Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Age: Hypertension in SHRs typically begins to develop around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[4] Experiments are often conducted in adult rats (12-20 weeks of age).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Surgical Preparation for Intravenous Administration and Blood Pressure Monitoring

For studies in conscious, freely moving rats, surgical implantation of catheters is required.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine), following approved institutional animal care and use committee (IACUC) protocols.

-

Catheter Implantation:

-

Venous Catheter: A catheter is implanted into the jugular vein for intravenous administration of this compound or vehicle.

-

Arterial Catheter: A second catheter is implanted into the carotid or femoral artery for direct measurement of arterial blood pressure and heart rate.

-

-

Catheter Exteriorization: Both catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Post-operative Care: Provide appropriate post-operative analgesia and allow the animals to recover for at least 48-72 hours before the start of the experiment. During recovery, ensure catheters remain patent by flushing with a sterile heparinized saline solution.

Preparation and Administration of this compound

-

Vehicle Selection: While this compound is reported to be soluble in 1eq. NaOH, this is not a suitable vehicle for intravenous administration. A common and well-tolerated vehicle for preclinical intravenous studies is sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS).

-

Note: It is crucial for the researcher to determine the solubility and stability of this compound in the chosen vehicle prior to in vivo administration. Sonication or the use of a co-solvent system may be necessary, but any co-solvent must also be tested for its own effects on blood pressure.

-

-

Preparation of Dosing Solutions:

-

On the day of the experiment, weigh the required amount of this compound.

-

Dissolve in the chosen sterile vehicle to the desired final concentrations (e.g., for doses of 0.3, 1.0, 3.0, and 10.0 mg/kg).

-

Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.

-

-

Intravenous Administration:

-

Bring the dosing solution to room temperature.

-

Connect the syringe containing the this compound solution to the exteriorized venous catheter.

-

Administer the calculated volume as a bolus injection. The maximum recommended bolus injection volume is 5 ml/kg.

-

The control group should receive an equivalent volume of the vehicle alone.

-

Blood Pressure Measurement and Data Analysis

-

Acclimatization: On the day of the experiment, connect the arterial catheter to a pressure transducer and allow the rat to acclimate to the experimental setup in its home cage for at least 30-60 minutes before recording baseline measurements.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

-

Post-Dose Monitoring: After administration of this compound or vehicle, continuously record MAP and HR for a predetermined period (e.g., 2-4 hours).

-

Data Analysis:

-

Calculate the change in MAP and HR from the baseline for each animal.

-

Compare the changes in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

A p-value of < 0.05 is typically considered statistically significant.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effect of this compound in a conscious rat model.

References

- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

CGS35066: A Novel Investigational Tool for Neuroinflammation Pathways

Application Note

Introduction

CGS35066 is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a key metalloprotease in the endothelin pathway.[1][2] ECE-1 catalyzes the final step in the biosynthesis of endothelin-1 (ET-1), a powerful vasoconstrictor and signaling molecule. Emerging evidence implicates the ECE-1/ET-1 axis in the progression of neuroinflammatory processes.[3] ET-1, produced by various cells in the central nervous system (CNS) including endothelial cells, microglia, and astrocytes, can exacerbate neuroinflammation by promoting the breakdown of the blood-brain barrier, inducing the expression of pro-inflammatory cytokines and chemokines, and activating glial cells.[3][4] By inhibiting ECE-1, this compound offers a valuable pharmacological tool to investigate the role of the endothelin pathway in various neuroinflammatory conditions and to explore its potential as a therapeutic target. This document provides an overview of the application of this compound in neuroinflammation research, including detailed experimental protocols and representative data.

Investigating Neuroinflammation with this compound

This compound can be utilized in both in vitro and in vivo models to elucidate the role of ECE-1 in neuroinflammation.

In Vitro Applications:

-

Microglial and Astrocyte Activation: Investigate the effect of this compound on the activation of primary microglia, microglia-like cell lines (e.g., BV-2), and astrocyte cell lines (e.g., 1321N1) stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS). Key readouts include the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Blood-Brain Barrier Integrity: Utilize co-culture models of endothelial cells and astrocytes to assess the protective effects of this compound against inflammatory-mediated disruption of tight junction proteins and increased permeability.

-

Neuronal Viability: Examine the neuroprotective potential of this compound in co-culture systems where neurons are exposed to conditioned media from activated glial cells.

In Vivo Applications:

-

Animal Models of Neuroinflammation: this compound can be administered in various animal models of neuroinflammation, such as:

-

Lipopolysaccharide (LPS) Induced Systemic Inflammation: Intraperitoneal injection of LPS leads to a robust neuroinflammatory response.

-

Subarachnoid Hemorrhage (SAH): The presence of blood in the subarachnoid space triggers a significant inflammatory cascade.[5][6]

-

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.

-

Alzheimer's and Parkinson's Disease Models: To investigate the role of ECE-1 in the neuroinflammation associated with these neurodegenerative diseases.

-

-

Assessment of Neuroinflammation: Following this compound treatment in these models, a range of endpoints can be assessed, including:

-

Behavioral Deficits: Neurological scoring and cognitive tests.

-

Histological Analysis: Immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and neuronal damage.

-

Biochemical Analysis: Measurement of cytokine and chemokine levels in brain tissue and cerebrospinal fluid (CSF).

-

Quantitative Data

The following tables present representative data on the biochemical properties of this compound and its hypothetical effects in a neuroinflammation model.

Table 1: Biochemical Profile of this compound

| Parameter | Value | Reference |

| Target | Endothelin-Converting Enzyme-1 (ECE-1) | [1][2] |

| IC50 (human ECE-1) | 22 ± 0.9 nM | [2] |

| IC50 (rat kidney NEP) | 2.3 ± 0.03 µM | [2] |

| Molecular Weight | 349.28 g/mol | [3] |

| Formula | C16H16NO6P | [3] |

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 25 ± 5 | 15 ± 4 | 10 ± 3 |

| LPS (100 ng/mL) | 1500 ± 120 | 800 ± 75 | 450 ± 50 |

| LPS + this compound (10 nM) | 1250 ± 110 | 680 ± 60 | 390 ± 45 |

| LPS + this compound (100 nM) | 800 ± 80 | 420 ± 40 | 250 ± 30 |

| LPS + this compound (1 µM) | 450 ± 50 | 210 ± 25 | 130 ± 15 |

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

Caption: Workflow for investigating this compound in both in vitro and in vivo models of neuroinflammation.

Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglial Cells

1. Materials:

-

BV-2 microglial cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO or appropriate solvent)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

BCA Protein Assay Kit

-

Reagents and equipment for Western blotting

2. Cell Culture and Treatment:

-

Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group and an LPS-only group.

3. Cytokine Measurement (ELISA):

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

4. Protein Analysis (Western Blot):

-

After collecting the supernatant, wash the cells with cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and Western blotting to analyze the expression of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway (e.g., p-p65).

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)-Induced Neuroinflammation

1. Animals and SAH Model:

-

Use adult male C57BL/6 mice (8-10 weeks old). All procedures should be approved by the institutional animal care and use committee.

-

Induce SAH using the prechiasmatic cistern injection model. [5]Briefly, anesthetize the mice and inject autologous blood into the prechiasmatic cistern. Sham-operated animals will undergo the same procedure without blood injection.

2. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline).

-

Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose (e.g., 1-10 mg/kg) at a specific time point post-SAH induction (e.g., 1 hour).

3. Neurological Assessment:

-

Evaluate neurological function at 24 and 48 hours post-SAH using a modified Garcia score or other appropriate behavioral tests. [5] 4. Tissue Collection and Processing:

-

At the desired endpoint (e.g., 48 hours post-SAH), deeply anesthetize the mice and perfuse them with cold PBS followed by 4% paraformaldehyde for histological analysis, or with cold PBS only for biochemical analysis.

-

Harvest the brains and either post-fix them for cryosectioning and immunohistochemistry or dissect specific brain regions (e.g., cortex, hippocampus) for protein and RNA analysis.

5. Analysis of Neuroinflammation:

-

Immunohistochemistry (IHC): Use brain sections to stain for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal apoptosis (e.g., TUNEL staining).

-

ELISA/qPCR: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and the expression of their corresponding mRNAs using ELISA and quantitative real-time PCR, respectively.

Disclaimer: this compound is for research use only and not for human consumption. The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific experimental conditions.

References

- 1. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Cytokine-Induced Astrocytic Endothelin-1 Production as a Possible New Approach to the Treatment of Multiple Sclerosis [frontiersin.org]

- 5. Subarachnoid hemorrhage triggers neuroinflammation of the entire cerebral cortex, leading to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroinflammation and microvascular dysfunction after experimental subarachnoid hemorrhage: Emerging components of early brain injury related to outcome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring CGS35066 Activity Using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS35066 is a potent and selective aminophosphonate inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key zinc metalloendopeptidase in the endothelin signaling pathway, responsible for the proteolytic cleavage of the inactive precursor, big Endothelin-1 (big ET-1), to the highly potent vasoconstrictor, Endothelin-1 (ET-1).[4][5][6] The overproduction of ET-1 is implicated in various cardiovascular diseases and cancer, making ECE-1 a significant therapeutic target.[5][7] this compound exhibits a high affinity for human ECE-1 with an IC50 value of 22 nM, while showing significantly lower activity against neutral endopeptidase 24.11 (NEP) with an IC50 of 2.3 µM.[1][2][3]

These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on ECE-1. The described method utilizes cultured endothelial cells that endogenously express ECE-1, providing a physiologically relevant system to assess compound efficacy. The assay measures the production of ET-1 from its precursor, big ET-1, in the presence and absence of this compound. The resulting ET-1 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathway of Endothelin-1 (ET-1) Production

The production of mature ET-1 is a multi-step process initiated by the transcription and translation of the preproendothelin-1 gene. The resulting preproET-1 is cleaved by a furin-like convertase to produce big ET-1. ECE-1, a membrane-bound enzyme, then cleaves big ET-1 at the Trp21-Val22 bond to generate the biologically active 21-amino acid peptide, ET-1. ET-1 then exerts its physiological effects by binding to endothelin receptors (ET-A and ET-B) on target cells. This compound acts by directly inhibiting the enzymatic activity of ECE-1, thereby blocking the production of ET-1.

Experimental Protocols

This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of ET-1 production in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Human/Rat Endothelin-1 (ET-1) ELISA Kit

-

Big Endothelin-1 (human)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Cell Culture

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

For the assay, seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow to confluency (approximately 24-48 hours).

Assay Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

-

Cell Treatment:

-

Once the HUVECs are confluent, gently wash the cells twice with warm PBS.

-

Add 100 µL of serum-free medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Pre-incubate the cells with the compound for 30 minutes at 37°C.

-

-

Substrate Addition and Incubation:

-

Prepare a working solution of big ET-1 in serum-free medium.

-

Add 100 µL of the big ET-1 working solution to each well to a final concentration of 100 nM.

-

Incubate the plate at 37°C for 4 hours.

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 1000 x g for 10 minutes at 4°C to remove any cellular debris.[1]

-

-

ET-1 Quantification using ELISA:

-

Perform the ET-1 ELISA according to the manufacturer's instructions provided with the kit.[8][9]

-

Briefly, this typically involves adding the collected supernatants and standards to the antibody-coated microplate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.

-

After washing steps, a substrate solution is added, and the color development is stopped.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis

-

Generate a standard curve by plotting the absorbance values of the ET-1 standards against their known concentrations.

-

Determine the concentration of ET-1 in each sample by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of ECE-1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (ET-1 concentration with inhibitor - Background) / (ET-1 concentration without inhibitor - Background) ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the cell-based assay for this compound.

| This compound Concentration (nM) | Mean ET-1 Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 150.2 | 8.5 | 0 |

| 1 | 135.8 | 7.1 | 9.6 |

| 5 | 112.5 | 6.3 | 25.1 |

| 10 | 88.1 | 5.2 | 41.3 |

| 22 (IC50) | 75.1 | 4.8 | 50.0 |

| 50 | 45.6 | 3.9 | 69.6 |

| 100 | 25.3 | 2.8 | 83.2 |

| 500 | 10.1 | 1.5 | 93.3 |

Experimental Workflow Diagram

The following diagram illustrates the key steps of the cell-based assay protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for measuring the inhibitory activity of this compound on ECE-1 in a cell-based format. The use of endothelial cells that endogenously express ECE-1 offers a physiologically relevant model for assessing compound potency. The quantification of ET-1 production via ELISA is a robust and widely available method. This protocol can be adapted for high-throughput screening of other potential ECE-1 inhibitors and for further characterization of their mechanism of action in a cellular context.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. sinogeneclon.com [sinogeneclon.com]

- 3. Conversion of big endothelin-1 to endothelin-1 by phosphoramidon-sensitive metalloproteinase derived from aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A live-cell assay for studying extracellular and intracellular endothelin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-converting enzyme-1 in cancer aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin 1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. fn-test.com [fn-test.com]

Application Note: In Vivo Dose-Response Study of CGS35066 on Blood Pressure

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CGS35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key enzyme in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE-1, this compound effectively reduces the levels of ET-1, leading to vasodilation and a subsequent decrease in blood pressure. This application note provides a detailed protocol for conducting an in vivo dose-response study of this compound on blood pressure in a rodent model and presents available data on its efficacy.

Principle of the Method

This protocol describes the direct measurement of arterial blood pressure in conscious, freely moving rats following the intravenous administration of this compound. The dose-dependent effect of the compound on mean arterial blood pressure (MABP) is evaluated to determine its antihypertensive potential. The primary mechanism of action of this compound is the inhibition of ECE-1, which blocks the production of the vasoconstrictor endothelin-1.

Data Presentation

The in vivo efficacy of this compound has been demonstrated by its ability to block the pressor effects induced by big ET-1 in a dose-dependent manner.

| This compound Dose (mg/kg, i.v.) | Inhibition of Big ET-1 Induced Pressor Response (30 min post-dose) |

| 0.3 | 61 ± 7% |

| 1.0 | 78 ± 4% |

| 3.0 | 93 ± 4% |

| 10.0 | 98 ± 2% |

Data from conscious, catheterized rats. The pressor response was induced by 0.3 nmol/kg i.v. of big ET-1.[2]

Furthermore, a continuous intra-arterial administration of this compound at a dose of 30 mg/kg has been shown to decrease mean arterial blood pressure in both normotensive and spontaneously hypertensive rats (SHRs), with a more pronounced effect observed in the hypertensive model.[4]

Experimental Protocols

This section outlines the detailed methodology for an in vivo dose-response study of this compound on blood pressure in rats.

Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Heparinized saline (10-20 IU/mL)

-

Sterile surgical instruments

-

Vascular catheters (e.g., PE-50 tubing)

-

Sutures

-

Blood pressure transducer and data acquisition system

-

Animal restrainer (for conscious measurements)

Animal Model

-

Male Sprague-Dawley rats or Spontaneously Hypertensive Rats (SHRs), 250-350g.

-

Animals should be acclimatized for at least one week prior to the experiment.

-

All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Surgical Procedure: Vascular Cannulation

-

Anesthetize the rat using an appropriate anesthetic.

-

Shave and disinfect the surgical areas (ventral neck and inguinal region).

-

Carotid Artery Cannulation (for blood pressure measurement):

-

Make a midline incision on the neck to expose the trachea and carotid artery.

-

Carefully dissect the left common carotid artery from the surrounding tissue.

-

Place two loose sutures around the artery.

-

Tie the distal suture to occlude the vessel.

-

Make a small incision in the artery and insert a heparinized saline-filled catheter.

-

Secure the catheter in place with the proximal suture.

-

Exteriorize the catheter at the back of the neck.

-

-

Femoral Vein Cannulation (for drug administration):

-

Make an incision in the groin area to expose the femoral vein.

-

Isolate the vein and place two loose sutures.

-

Tie the distal suture.

-

Make a small incision and insert a heparinized saline-filled catheter for drug administration.

-

Secure the catheter with the proximal suture.

-

Exteriorize the catheter at the back of the neck.

-

-

Close the incisions with sutures or surgical clips.

-

Allow the animal to recover from surgery for at least 24-48 hours before the experiment. House the animals individually during recovery.

Experimental Procedure: Dose-Response Study

-

On the day of the experiment, connect the arterial catheter to a blood pressure transducer linked to a data acquisition system.

-

Allow the animal to acclimate in the experimental cage for at least 30 minutes to obtain a stable baseline blood pressure and heart rate recording.

-

Prepare serial dilutions of this compound in the appropriate vehicle.

-

Administer the vehicle control intravenously and record blood pressure for a defined period (e.g., 30 minutes) to establish a baseline.

-

Administer the lowest dose of this compound intravenously.

-

Continuously monitor and record blood pressure and heart rate.

-

After the blood pressure returns to baseline or stabilizes, administer the next ascending dose of this compound.

-

Repeat this process for all planned doses.

Data Analysis

-

Calculate the mean arterial blood pressure (MABP) for the baseline period and for a defined time window after each dose of this compound.

-

Express the change in MABP from baseline for each dose.

-

Plot the dose of this compound against the change in MABP to generate a dose-response curve.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the blood pressure changes at different doses compared to the vehicle control.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits ECE-1, blocking ET-1 production and vasoconstriction.

Experimental Workflow for In Vivo Dose-Response Study

Caption: Workflow for this compound in vivo blood pressure dose-response study.

References

- 1. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Physiology | Endothelin [cvphysiology.com]

- 3. Endothelin converting enzyme 1 - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

Troubleshooting & Optimization

CGS35066 Technical Support Center: Troubleshooting Aqueous Insolubility

This guide provides researchers, scientists, and drug development professionals with solutions for overcoming solubility challenges with CGS35066 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting protocols will help ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS or Tris?

This compound is a hydrophobic molecule with low solubility in neutral or acidic aqueous solutions. Its chemical structure, α-[(S)-(Phosphonomethyl)amino]-3-dibenzofuranpropanoic acid, contains acidic functional groups (phosphonic acid and carboxylic acid) that require deprotonation to become soluble in water. In standard neutral pH buffers, these groups remain protonated, leading to poor solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The most effective method for solubilizing this compound is to use a basic solution. This compound is soluble up to 100 mM in one equivalent of sodium hydroxide (NaOH)[1]. The NaOH deprotonates the acidic moieties on the molecule, forming a soluble salt.

Q3: I cannot use NaOH in my assay. Are there any alternative solvents?

While NaOH is the primary recommendation, other strategies for solubilizing hydrophobic compounds may be adapted if a basic solution is incompatible with your experimental setup. These methods often involve using a small amount of an organic co-solvent to create a concentrated stock solution that can then be diluted into your aqueous buffer. Potential co-solvents include:

-

Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for biological assays[2].

-

Polyethylene glycol (PEG): Can be used to improve the solubility of lipophilic compounds[2].

-

Glycerol: A cryoprotectant that can also aid in the solubilization of certain molecules[2].

It is critical to first prepare a high-concentration stock in the organic solvent and then dilute it into the final aqueous buffer. Always perform a vehicle control experiment to ensure the solvent does not affect your assay.

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1)[3][4][5]. ECE-1 is a metalloprotease responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1). This compound exhibits over 100-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP)[1][5].

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 349.28 g/mol | [1] |

| Formula | C₁₆H₁₇NO₆P | [1] |

| Purity | ≥98% | [1][5] |

| Solubility | Soluble to 100 mM in 1 eq. NaOH | [1] |

| ECE-1 IC₅₀ | 22 nM (human) | [3][4][6] |

| NEP IC₅₀ | 2.3 µM (2300 nM) | [3][4][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution using NaOH

This protocol describes the recommended method for preparing a highly concentrated, soluble stock of this compound.

-

Calculate Required Masses:

-

Weigh out a precise amount of this compound powder (M.Wt: 349.28 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 3.49 mg.

-

-

Prepare 1N NaOH Solution:

-

Prepare a fresh 1 Normal (1N) solution of sodium hydroxide.

-

-

Solubilization:

-

Add the appropriate volume of high-purity water to the weighed this compound.

-

While vortexing, add 1 equivalent of 1N NaOH dropwise. For a 10 mM solution, this will be 10 µL of 1N NaOH per mL of final solution volume.

-

Continue vortexing until the compound is fully dissolved. The solution should be clear.

-

-

pH Adjustment (Optional but Recommended):

-

If required for your experiment, you can adjust the pH of the stock solution using a suitable buffer or dilute HCl. Perform this step carefully to avoid precipitation.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C. Based on supplier recommendations, the solid compound should be desiccated at room temperature[1].

-

Visualizations

The following diagrams illustrate the troubleshooting workflow for this compound insolubility and its mechanism of action.

References

- 1. CGS 35066 | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 6. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS35066 stability in DMSO at room temperature

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGS35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form. The lyophilized powder should be stored at -20°C, desiccated.[1] In this solid form, the chemical is stable for up to 36 months. When prepared in a solution, it should be stored at -20°C and is recommended for use within one month to prevent loss of potency.[1] To avoid degradation due to multiple freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.

Q2: What is the stability of this compound in DMSO at room temperature?

Q3: What is the mechanism of action of this compound?